Cas no 1893077-12-7 (3-2-(morpholin-3-yl)ethyl-1H-indole)
3-2-(morpholin-3-yl)ethyl-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 3-2-(morpholin-3-yl)ethyl-1H-indole
- 1893077-12-7
- 3-[2-(morpholin-3-yl)ethyl]-1H-indole
- EN300-1792643
-
- Inchi: 1S/C14H18N2O/c1-2-4-14-13(3-1)11(9-16-14)5-6-12-10-17-8-7-15-12/h1-4,9,12,15-16H,5-8,10H2
- InChI Key: LOEYPHIKARPNFO-UHFFFAOYSA-N
- SMILES: O1CCNC(C1)CCC1=CNC2C=CC=CC1=2
Computed Properties
- Exact Mass: 230.141913202g/mol
- Monoisotopic Mass: 230.141913202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 37Ų
3-2-(morpholin-3-yl)ethyl-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1792643-1g |
3-[2-(morpholin-3-yl)ethyl]-1H-indole |
1893077-12-7 | 1g |
$1414.0 | 2023-09-19 | ||
| Enamine | EN300-1792643-5g |
3-[2-(morpholin-3-yl)ethyl]-1H-indole |
1893077-12-7 | 5g |
$4102.0 | 2023-09-19 | ||
| Enamine | EN300-1792643-10g |
3-[2-(morpholin-3-yl)ethyl]-1H-indole |
1893077-12-7 | 10g |
$6082.0 | 2023-09-19 | ||
| Enamine | EN300-1792643-0.05g |
3-[2-(morpholin-3-yl)ethyl]-1H-indole |
1893077-12-7 | 0.05g |
$1188.0 | 2023-09-19 | ||
| Enamine | EN300-1792643-0.1g |
3-[2-(morpholin-3-yl)ethyl]-1H-indole |
1893077-12-7 | 0.1g |
$1244.0 | 2023-09-19 | ||
| Enamine | EN300-1792643-0.25g |
3-[2-(morpholin-3-yl)ethyl]-1H-indole |
1893077-12-7 | 0.25g |
$1300.0 | 2023-09-19 | ||
| Enamine | EN300-1792643-0.5g |
3-[2-(morpholin-3-yl)ethyl]-1H-indole |
1893077-12-7 | 0.5g |
$1357.0 | 2023-09-19 | ||
| Enamine | EN300-1792643-1.0g |
3-[2-(morpholin-3-yl)ethyl]-1H-indole |
1893077-12-7 | 1g |
$1414.0 | 2023-06-02 | ||
| Enamine | EN300-1792643-2.5g |
3-[2-(morpholin-3-yl)ethyl]-1H-indole |
1893077-12-7 | 2.5g |
$2771.0 | 2023-09-19 | ||
| Enamine | EN300-1792643-5.0g |
3-[2-(morpholin-3-yl)ethyl]-1H-indole |
1893077-12-7 | 5g |
$4102.0 | 2023-06-02 |
3-2-(morpholin-3-yl)ethyl-1H-indole Related Literature
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 3-2-(morpholin-3-yl)ethyl-1H-indole
3-2-(Morpholin-3-yl)ethyl-1H-indole: A Comprehensive Overview
The compound with CAS No. 1893077-12-7, commonly referred to as 3-2-(Morpholin-3-yl)ethyl-1H-indole, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of indole, a heterocyclic aromatic compound, and incorporates a morpholine substituent, which adds unique chemical properties and functional groups to the molecule. The indole core of this compound is known for its versatility in chemical reactions and its ability to participate in various biological interactions, making it a valuable structure in drug discovery and synthesis.
Recent studies have highlighted the potential of 3-2-(Morpholin-3-yl)ethyl-1H-indole in the development of novel therapeutic agents. The morpholine group attached to the indole ring introduces additional functionalities, such as increased solubility and improved bioavailability, which are critical factors in drug design. Researchers have explored the compound's ability to act as a scaffold for constructing bioactive molecules, particularly in the context of kinase inhibitors and receptor modulators. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain protein kinases, which are key targets in cancer therapy.
In addition to its pharmacological applications, 3-2-(Morpholin-3-yl)ethyl-1H-indole has also been investigated for its role in materials science. The indole moiety is known to form stable supramolecular assemblies due to its π-conjugated system and hydrogen bonding capabilities. By incorporating the morpholine group, researchers have found that this compound can enhance the thermal stability and mechanical properties of polymer materials. A 2023 paper in *Advanced Materials* reported that films synthesized using this compound as a building block exhibited superior mechanical resilience and thermal resistance, making them promising candidates for high-performance polymer applications.
The synthesis of 3-2-(Morpholin-3-yl)ethyl-1H-indole involves a multi-step process that typically begins with the preparation of the indole core followed by substitution reactions to introduce the morpholine group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. For example, a 2024 study in *Organic Process Research & Development* described a novel palladium-catalyzed coupling reaction that facilitates the construction of this compound with high precision.
From an environmental standpoint, the synthesis and application of 3-2-(Morpholin-3-yl)ethyl-1H-indole have been evaluated for their sustainability. The use of renewable feedstocks and green chemistry principles has become increasingly important in modern chemical synthesis. Researchers have explored the use of biodegradable solvents and recyclable catalysts in the production process, aligning with global efforts to minimize environmental impact.
In conclusion, 3-2-(Morpholin-3-yil)ethyl-lH-indole (CAS No. 1893077-lZ-Z) stands out as a versatile and multifaceted compound with applications spanning drug discovery, materials science, and sustainable chemistry. Its unique chemical structure and functional groups make it an invaluable tool for scientists seeking to develop innovative solutions across various industries. As research continues to uncover new properties and applications of this compound, its role in advancing science and technology is expected to grow significantly.
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